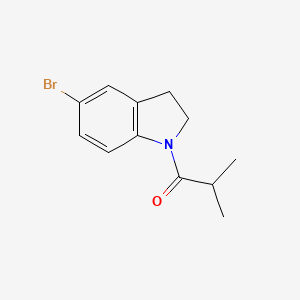

1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one

Beschreibung

1-(5-Bromo-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one is a brominated indole derivative with the molecular formula C₁₂H₁₄BrNO and a molecular weight of 268.16 g/mol . The compound features a 2,3-dihydroindole core substituted with a 5-bromo group and a 2-methylpropanoyl moiety at the 1-position. This structure combines the aromaticity of the indole system with the steric and electronic effects of the bromine atom and branched ketone substituent.

Eigenschaften

IUPAC Name |

1-(5-bromo-2,3-dihydroindol-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-8(2)12(15)14-6-5-9-7-10(13)3-4-11(9)14/h3-4,7-8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYXFLVIPNTTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one typically involves the bromination of an indole precursor followed by the introduction of the methylpropanone group. One common method involves the following steps:

Bromination: The indole precursor is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature.

Alkylation: The brominated indole is then subjected to alkylation with 2-methylpropanone in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is usually conducted under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromo-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous solution, room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol, room temperature.

Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO), elevated temperature.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents with potential therapeutic properties.

Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving indole derivatives.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its biological activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ketone Chain Modifications

- The 2-methylpropanoyl group in the target compound introduces steric bulk compared to the acetyl group in 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one. This may enhance thermal stability, as seen in IND-1 and IND-2 derivatives, where branched chains improve resistance to degradation .

- In contrast, 3-Bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one replaces the dihydroindole system with a methoxy-substituted indole, likely increasing solubility but altering electronic properties .

Bromine Positioning and Substitution

- Bromine at the 5-position (target compound) versus the 3-position (e.g., 3-Bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one) affects reactivity. Bromine placement influences electrophilic substitution patterns and binding interactions, as observed in HIV integrase inhibitors () .

- Compounds like 5-Bromo-1-ethyl-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one demonstrate that additional substituents (e.g., hydroxy, oxoethyl) can confer unique bioactivity, though synthetic complexity increases .

Dihydroindole vs. Indole Core

- The saturated 2,3-dihydroindole ring in the target compound reduces aromaticity compared to non-hydrogenated analogs (e.g., 1-(5-bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one). This may enhance conformational flexibility, impacting binding to biological targets .

Thermal and Chemical Stability

- Derivatives with branched ketone chains (e.g., 2-methylpropanoyl in the target compound) exhibit improved thermal compatibility with excipients like microcrystalline cellulose and lactose, as seen in IND-1 and IND-2 studies .

- The acetylated analog (1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one) achieves higher purity (97% vs. 95% for the target compound), suggesting simpler structures may facilitate purification .

Biologische Aktivität

1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one, also known by its CAS number 1368405-90-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a brominated indole moiety, which is significant in medicinal chemistry due to the indole's role in various biological processes. The structure can be represented as follows:

1. Anticancer Properties

Recent studies have indicated that 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one exhibits anticancer properties. Research published in Molecules highlights its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Apoptosis induction |

| A549 (Lung) | 12.8 | G2/M phase arrest |

2. Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially beneficial in neurodegenerative diseases such as Alzheimer's. The protective effect is attributed to the modulation of antioxidant enzymes and inhibition of pro-apoptotic factors.

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory disorders.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the effects of 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-methylpropan-1-one on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. This study suggests that the compound may influence amyloid precursor protein processing.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.

- Cell Cycle Regulation : Interference with cyclin-dependent kinases (CDKs), particularly CDK1.

- Antioxidant Activity : Upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.